N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Study of Related Compounds
Research into similar compounds, such as the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, has shown significant biological activity. These compounds have been prepared and evaluated for their binding affinity and ability to inhibit functional cellular responses to serotonin, demonstrating high selectivity as 5-HT6 receptor ligands (Ivachtchenko et al., 2010). This suggests potential applications in developing treatments for neurological disorders.
Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, reveal how molecules form inversion dimers and are packed into layers by π-stacking interactions (Repich et al., 2017). This detailed structural information is crucial for designing compounds with specific properties and functions.
Development of Herbicides
Compounds within this chemical family have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural science to develop new herbicides (Moran, 2003).
Antimicrobial and Antitumor Activities
The use of enaminones as building blocks has led to the synthesis of substituted pyrazoles with notable antitumor and antimicrobial activities, indicating the potential of such compounds in medical and pharmaceutical research (Riyadh, 2011).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-14(2)17-6-8-18(9-7-17)33(30,31)24-23-26-22(25-19-10-5-15(3)13-16(19)4)21-20(11-12-32-21)29(23)28-27-24/h5-14H,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNVXRHJIPMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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